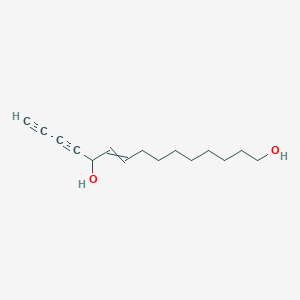

Pentadec-9-ene-12,14-diyne-1,11-diol

Description

Structure

3D Structure

Properties

CAS No. |

114020-68-7 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

pentadec-9-en-12,14-diyne-1,11-diol |

InChI |

InChI=1S/C15H22O2/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16/h1,10,13,15-17H,4-9,11,14H2 |

InChI Key |

KIIGQXVIHZSFAX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC(C=CCCCCCCCCO)O |

Origin of Product |

United States |

Isolation and Purification from Biological Sources

Discovery and Initial Isolation from Botanical Species

The discovery of Pentadec-9-ene-12,14-diyne-1,11-diol is rooted in the broader scientific interest in polyacetylenes, a class of compounds known for their significant biological effects.

Echinacea pallida, a member of the Asteraceae family, is a well-known medicinal plant. Its roots are a rich source of various bioactive secondary metabolites, including a range of polyacetylenes. While many studies have focused on the isolation of various polyacetylenes from Echinacea pallida, the presence of diol derivatives like this compound is part of this complex chemical profile. Research involving bioassay-guided fractionation of Echinacea pallida root extracts has led to the isolation of structurally similar hydroxylated polyacetylenes. researchgate.net These investigations highlight that lipophilic extracts of E. pallida are particularly rich in acetylenic compounds, in contrast to other species of Echinacea. nih.govnih.gov The isolation of related compounds such as 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one from n-hexane extracts strongly suggests the co-occurrence and isolation of this compound using similar methodologies. researchgate.netnih.gov

Polyacetylenes are characteristic constituents of the Asteraceae family, where they serve as important chemotaxonomic markers. mdpi.com Beyond Echinacea, numerous genera within the Asteraceae family are known to produce a diverse array of these compounds. For instance, species from the genus Launaea have been found to contain polyacetylene diols. mdpi.com While the primary focus has been on Asteraceae, related compounds have been found in other plant families, indicating a wider, though less concentrated, distribution in the plant kingdom. The structural diversity of these compounds across different species underscores the importance of continued exploration of botanical sources for novel polyacetylene derivatives.

Advanced Extraction Methodologies

The extraction of this compound from plant material is dictated by its lipophilic nature. The choice of solvent and extraction technique is paramount to achieving high yield and purity.

Solvent extraction is the primary method for obtaining polyacetylenes from plant biomass. Due to the non-polar nature of this compound, non-polar solvents are most effective.

n-Hexane: This is the most commonly used solvent for the extraction of polyacetylenes from Echinacea pallida roots. researchgate.netnih.gov Soxhlet extraction using n-hexane has been effectively employed to yield a crude extract rich in these compounds. nih.gov

Methanol: While polyacetylenes are primarily lipophilic, methanol can be used in a sequential extraction process. Often, a methanolic extract is prepared first, which is then partitioned with a non-polar solvent like n-hexane to separate the lipophilic constituents. mdpi.com

Chloroform and Dichloromethane: These solvents are also effective for extracting lipophilic compounds and can be used as alternatives or in combination with other solvents to optimize the extraction process.

The selection of the solvent is a critical step that influences the profile of the extracted compounds. For polyacetylene diols, n-hexane has proven to be highly efficient. nih.govmdpi.com

The efficiency of extraction is dependent on both the solvent used and the extraction method. For polyacetylenes from Echinacea, n-hexane has been shown to be particularly effective in yielding extracts with high concentrations of these compounds. nih.govnih.gov Studies comparing different solvents and techniques have shown that the polarity of the solvent plays a crucial role. For instance, while ethanol-water mixtures are effective for extracting phenolic compounds from Echinacea, they are less suitable for highly lipophilic polyacetylenes. mdpi.com

The table below summarizes the suitability of different solvents for the extraction of polyacetylenes.

| Solvent | Polarity | Suitability for Polyacetylene Diols | Reference |

| n-Hexane | Non-polar | High | researchgate.netnih.gov |

| Methanol | Polar | Moderate (used in partitioning) | mdpi.com |

| Chloroform | Non-polar | High | N/A |

| Dichloromethane | Non-polar | High | N/A |

| Ethanol/Water | Polar | Low | mdpi.com |

Chromatographic Separation and Purification Techniques

Following extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

The purification of polyacetylenes from the n-hexane extract of Echinacea pallida typically involves a multi-step chromatographic process. researchgate.net

Silica Gel Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. nih.govmdpi.com Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. This allows for the separation of compounds based on their polarity. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC). nih.gov

Preparative Thin Layer Chromatography (TLC): Fractions that show the presence of the target compound are often further purified using preparative TLC. nih.gov This technique allows for a finer separation of compounds with similar polarities.

High-Performance Liquid Chromatography (HPLC): For final purification and to ensure high purity (often >98%), reversed-phase HPLC is employed. researchgate.net This method separates compounds based on their hydrophobicity and is a powerful tool for isolating individual polyacetylenes.

The combination of these chromatographic methods is crucial for obtaining pure this compound for subsequent structural analysis and biological testing. researchgate.netnih.gov

Flash Column Chromatography

Flash column chromatography serves as a primary and essential step for the initial fractionation of crude extracts containing this compound. This technique allows for a rapid, preparative separation of the extract into fractions of decreasing complexity. By utilizing a stationary phase, typically silica gel, and a carefully selected mobile phase, chemists can effectively separate compounds based on their polarity.

In a typical workflow, a crude extract is loaded onto the column and eluted with a solvent gradient. For polyacetylenes, a non-polar solvent system is often initiated, with polarity gradually increasing to elute compounds of varying polarities. The diol functional groups in this compound impart a degree of polarity that influences its elution profile. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to pool those containing the target compound for further purification.

Table 1: Illustrative Parameters for Flash Column Chromatography of a Polyacetylene-Containing Extract

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Mobile Phase | Gradient elution, typically starting with a Hexane/Ethyl Acetate mixture (e.g., 9:1) and gradually increasing the proportion of Ethyl Acetate. |

| Loading Technique | Dry loading of the crude extract pre-adsorbed onto silica gel. |

| Detection | UV visualization of collected fractions on TLC plates (often at 254 nm). |

High-Performance Liquid Chromatography (HPLC)

Following initial fractionation by flash chromatography, High-Performance Liquid Chromatography (HPLC) is employed for the fine purification of this compound. Preparative or semi-preparative HPLC offers significantly higher resolution, which is critical for separating the target compound from structurally similar analogues that may be present in the flash chromatography fractions.

Reversed-phase HPLC is commonly utilized for this purpose, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. This method separates molecules based on their hydrophobicity. The long carbon chain of this compound provides considerable hydrophobic character, while the hydroxyl groups contribute polarity, resulting in specific retention times that allow for its precise isolation.

Table 2: Representative Conditions for HPLC Purification

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol. |

| Flow Rate | Typically 2-5 mL/min for semi-preparative scale. |

| Detection | Photodiode Array (PDA) or UV detector, monitoring for the characteristic absorbance of the conjugated ene-diyne chromophore. |

Other Advanced Chromatographic Methods

Beyond standard flash and HPLC techniques, other advanced methods can be applied for the challenging purification of polyacetylenes. High-Speed Counter-Current Chromatography (HSCCC) is one such method that has proven effective for isolating new polyacetylenes from plant extracts rsc.org. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of sensitive compounds like polyacetylenes. This method utilizes a two-phase solvent system to separate compounds based on their partition coefficients, offering an efficient and gentle purification process.

Isolation from Non-Botanical Organisms (e.g., Marine Sources)

While the majority of polyacetylenes are isolated from higher plant families such as Apiaceae, Araliaceae, and Asteraceae, these compounds are also present in other organisms, including fungi, microorganisms, and marine invertebrates nih.gov. The presence of polyacetylenes in marine organisms opens another avenue for natural product discovery. However, the specific isolation of this compound from marine sources is not extensively documented in scientific literature. The methodologies used for extraction and isolation would follow similar chromatographic principles as those for botanical sources, but would need to be adapted for the unique chemical matrix of marine organisms.

Analysis of Chemodiversity and Analogues in Natural Extracts

Natural extracts rarely contain a single polyacetylene. Instead, they feature a diverse array of structurally related analogues. The analysis of this chemodiversity is crucial for understanding biosynthetic pathways and identifying other potentially valuable compounds. This compound is part of a larger family of C15 polyacetylenes, and its analogues often differ in the degree of oxidation, saturation, or substitution along the aliphatic chain.

For instance, related compounds found in nature may include variations in the position or number of hydroxyl groups, the stereochemistry of the double bond, or the length of the carbon chain. An example of a structurally related polyacetylene is (11S,16R,Z)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol, which has been reported in Angelica keiskei. This analogue features a longer C18 chain and an additional hydroxyl group. The identification of such analogues is typically achieved through hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed structural information on the components of a complex mixture.

Table 3: Mentioned Compounds in this Article

| Compound Name |

|---|

| This compound |

| (11S,16R,Z)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol |

| Hexane |

| Ethyl Acetate |

| Acetonitrile |

Spectroscopic Characterization and Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to piece together the complete structural puzzle of Pentadec-9-ene-12,14-diyne-1,11-diol.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present. The olefinic protons on the C9-C10 double bond would likely appear as multiplets in the downfield region, typically between δ 5.0 and 6.5 ppm. The chemical shifts and coupling constants of these protons would be indicative of the E or Z configuration of the double bond. Protons attached to carbons bearing hydroxyl groups (C1 and C11) would resonate in the region of δ 3.5 to 4.5 ppm, with their exact chemical shift influenced by hydrogen bonding and solvent choice. The terminal alkyne proton at C15 is anticipated to show a characteristic signal in the range of δ 2.0 to 3.0 ppm. The aliphatic methylene (B1212753) protons of the long alkyl chain would produce a series of overlapping multiplets in the upfield region, generally between δ 1.2 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For this compound, 15 distinct signals would be expected. The carbons of the two alkyne functions (C12, C13, C14, C15) would resonate in the range of δ 65 to 90 ppm. The olefinic carbons (C9 and C10) would appear further downfield, typically between δ 120 and 140 ppm. The carbons bearing the hydroxyl groups (C1 and C11) would be observed in the δ 60 to 75 ppm region. The remaining aliphatic carbons of the chain would have signals in the upfield region of the spectrum, from δ 14 to 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~3.6 (t) | ~62 |

| 2-8 | 1.2-1.6 (m) | 25-33 |

| 9 | 5.4-5.6 (m) | ~130 |

| 10 | 5.4-5.6 (m) | ~130 |

| 11 | ~4.2 (m) | ~65 |

| 12 | - | ~70 |

| 13 | - | ~75 |

| 14 | - | ~80 |

| 15 | ~2.0 (s) | ~68 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

¹H-¹H gCOSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, it would show correlations between the olefinic protons at C9 and C10, as well as between the protons on adjacent carbons in the alkyl chain.

gHSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. The DEPT component helps in distinguishing between CH, CH₂, and CH₃ groups.

gNOESY (Gradient Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the stereochemistry.

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the relative stereochemistry of a molecule. In the case of this compound, NOE experiments would be particularly useful in confirming the geometry of the C9-C10 double bond. For an (E)-configuration, an NOE interaction would be observed between the protons at C8 and C11, while for a (Z)-configuration, an NOE would be seen between the protons at C9 and C10. Furthermore, NOE data can help to define the relative stereochemistry of the chiral center at C11 in relation to other nearby protons, providing insights into the preferred conformation of the molecule in solution.

The chemical shifts of protons, especially those involved in hydrogen bonding like hydroxyl protons, can be significantly affected by the solvent used for the NMR experiment. In non-polar solvents like benzene-d₆, the hydroxyl protons are more likely to form intramolecular hydrogen bonds, leading to a downfield shift. In contrast, in polar, protic solvents like methanol-d₄, intermolecular hydrogen bonding with the solvent will dominate. By conducting NMR experiments in different solvents, it is possible to gain information about the hydrogen bonding network and the conformation of the molecule. For instance, a significant change in the chemical shift of the C1-OH or C11-OH proton upon changing the solvent would confirm their accessibility and participation in hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound.

HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of the intact molecule. For this compound (C₁₅H₂₂O₂), the expected monoisotopic mass is 234.16198 Da. In positive ion mode, HR-ESI-MS would likely detect the protonated molecule [M+H]⁺ at m/z 235.16926 and the sodium adduct [M+Na]⁺ at m/z 257.15121. The high mass accuracy of this technique allows for the unambiguous determination of the elemental formula by comparing the measured mass with the calculated mass for all possible formulas. This data is crucial for confirming the molecular formula deduced from NMR data.

Table 2: Predicted HR-ESI-MS Adducts for this compound (C₁₅H₂₂O₂)

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 235.16926 |

| [M+Na]⁺ | 257.15121 |

| [M+K]⁺ | 273.12515 |

Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further provides structural information through controlled fragmentation of the molecular ion. For polyacetylenic diols, fragmentation patterns are highly characteristic and allow for structural confirmation.

While direct fragmentation data for this compound is not extensively published, the fragmentation pathways can be inferred from closely related C17 polyacetylenes, such as falcarindiol (B120969). In negative electrospray ionization mode (ESI-), these molecules typically show distinct fragmentation pathways involving cleavages adjacent to key functional groups. Common fragmentation patterns for analogous polyacetylenes involve cleavages of the C-C bonds adjacent to the hydroxyl groups and within the long aliphatic chain. For instance, studies on falcarindiol have shown that tandem mass spectrometry reveals two main fragmentation pathways, often involving cleavage of specific carbon-carbon bonds that help to piece together the molecule's structure. These characteristic losses of specific fragments can be used to develop quantitative methods like multiple reaction monitoring (MRM).

Based on these principles, the expected key fragmentation patterns for this compound under electron impact (EI) or electrospray ionization (ESI) would involve:

Loss of water (H₂O) from the molecular ion, a common fragmentation for alcohols.

Cleavage alpha to the hydroxyl groups , leading to the formation of stable resonance structures.

Cleavage along the aliphatic chain , resulting in a series of fragment ions separated by 14 mass units (-CH₂-). libretexts.org

Cleavage around the ene-diyne system , providing information about the location of the unsaturation.

This systematic fragmentation allows for the reconstruction of the molecule's structure, confirming the length of the carbon chain, the positions of the hydroxyl groups, and the location of the double and triple bonds.

| Expected Fragmentation Process | Resulting Fragment Type | Significance in Structural Confirmation |

|---|---|---|

| α-cleavage at C11-C12 and C10-C11 | Fragments containing the diyne or the long alkyl chain | Confirms the position of the C11 hydroxyl group |

| Cleavage adjacent to the C1 hydroxyl group | Loss of the C1-C2 fragment | Confirms the terminal diol structure |

| Loss of H₂O | [M-H₂O]⁺ or [M-2H₂O]⁺ ions | Indicates the presence of two hydroxyl groups |

| Cleavage along the C1-C9 alkyl chain | Series of ions separated by 14 amu (CH₂) | Confirms the length of the saturated alkyl chain |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing direct information about the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. Data from related polyacetylenes, such as falcarinol (B191228) and falcarindiol, analyzed via FT-Raman spectroscopy (which observes similar vibrational modes), show strong signals for the alkyne bonds. researchgate.net

The expected characteristic IR absorptions are:

O-H Stretch: A strong and broad absorption band in the region of 3550–3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening resulting from hydrogen bonding. ucla.edu

C-H Stretches:

Absorptions just above 3000 cm⁻¹ (typically 3100–3010 cm⁻¹) correspond to the sp² C-H bonds of the alkene (=C-H). pressbooks.pub

Absorptions just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹) are due to the sp³ C-H bonds of the long alkyl chain (-CH₂-). pressbooks.pub

C≡C Stretch: A weak but sharp absorption band in the region of 2260–2100 cm⁻¹ is indicative of the carbon-carbon triple bonds (alkynes). ucla.edupressbooks.pub The intensity is often weak due to the low dipole moment change during vibration, especially in symmetric or near-symmetric environments.

C=C Stretch: An absorption of variable intensity around 1680–1620 cm⁻¹ corresponds to the carbon-carbon double bond (alkene) stretch. ucla.edu

C-O Stretch: A strong absorption in the 1260–1000 cm⁻¹ region indicates the presence of C-O single bonds from the primary and secondary alcohol groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3550 - 3200 | Strong, Broad |

| Alkene (=C-H) | Stretch | 3100 - 3010 | Medium |

| Alkane (-C-H) | Stretch | 2950 - 2850 | Medium to Strong |

| Alkyne (-C≡C-) | Stretch | 2260 - 2100 | Weak to Medium, Sharp |

| Alkene (C=C) | Stretch | 1680 - 1620 | Variable, Weak |

| Alcohol (C-O) | Stretch | 1260 - 1000 | Strong |

Electronic Spectroscopy (UV-Vis and Circular Dichroism)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The ene-diyne chromophore in this compound is expected to produce a characteristic UV-Vis absorption spectrum. Polyacetylenes typically exhibit spectra with multiple absorption bands. kpi.ua For example, the UV spectrum of falcarinol shows a strong, intense band around 205 nm and three smaller, characteristic bands at higher wavelengths. core.ac.uk These absorptions arise from π → π* transitions within the conjugated system of one double bond and two triple bonds. The position and intensity of these bands are sensitive to the extent of conjugation and the solvent used. fdbio-rptu.de

For chiral molecules like this compound, which has stereocenters at the C-1 and C-11 positions, Circular Dichroism (CD) spectroscopy is employed. CD measures the differential absorption of left- and right-circularly polarized light, a property only exhibited by chiral molecules. This technique is exceptionally sensitive to the three-dimensional structure of the molecule.

| Chromophore | Electronic Transition | Expected λₘₐₓ Range (nm) | Significance |

|---|---|---|---|

| Conjugated Ene-Diyne | π → π* | ~200 - 280 | Confirms the presence of the conjugated unsaturated system. Often shows fine structure (multiple peaks). |

Electronic Circular Dichroism (ECD) is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. nih.gov The technique relies on comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers. nih.gov

The process involves first identifying all low-energy conformers of the molecule for a given configuration (e.g., 1R,11S) using computational methods. Then, the ECD spectrum for each conformer is calculated using time-dependent density functional theory (TDDFT). A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers. This final calculated spectrum is then compared to the experimental one. A match between the experimental spectrum and the calculated spectrum for a specific configuration allows for the unambiguous assignment of the absolute stereochemistry of the chiral centers. nih.gov This approach has been successfully used to determine the absolute configuration of numerous complex natural products, including polyacetylenes.

X-ray Crystallographic Analysis for Unambiguous Structure and Stereochemistry Determination

Single-crystal X-ray diffraction is the definitive method for determining the complete three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. This technique requires the molecule to be crystallized into a high-quality, single crystal.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision. For molecules containing at least one heavy atom (e.g., bromine, chlorine), the phenomenon of anomalous dispersion can be used to determine the absolute configuration of all stereocenters unambiguously. The Flack parameter, derived from the diffraction data, is a key indicator: a value close to zero confirms the correct assignment of the absolute structure. While no crystal structure for this compound has been reported, this method remains the "gold standard" for structural elucidation should a suitable crystal be obtained.

Total Synthesis Strategies and Chemical Modifications

Retrosynthetic Approaches to the Pentadec-9-ene-12,14-diyne-1,11-diol Skeleton

Retrosynthetic analysis is a method for planning a synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.com For a complex molecule like this compound, several disconnections can be proposed to break down the structure into manageable subunits or synthons.

A primary disconnection strategy would target the central C9-C10 alkene bond. This suggests a late-stage olefin metathesis or a Wittig-type reaction to join two smaller fragments. Another logical disconnection is at the C11-C12 bond, separating the molecule into an electrophilic fragment containing the C1-C11 diol portion and a nucleophilic C12-C15 diyne fragment. This approach is common in the synthesis of similar polyacetylenic natural products. beilstein-journals.orgbeilstein-journals.org

Key Retrosynthetic Disconnections:

| Disconnection Point | Resulting Fragments/Synthons | Corresponding Forward Reaction |

|---|---|---|

| C9=C10 Alkene | A C1-C9 fragment and a C10-C15 fragment. | Olefin Metathesis, Wittig Reaction |

| C11-C12 Bond | A C1-C11 aldehyde/epoxide and a C12-C15 terminal diyne anion. | Nucleophilic addition of an acetylide. |

Key Carbon-Carbon Bond Forming Reactions

The construction of the fifteen-carbon backbone with its specific arrangement of unsaturation is the cornerstone of the synthesis. This requires a series of robust and selective carbon-carbon bond-forming reactions.

The formation of the enediyne motif is a critical phase of the synthesis. The diyne portion can be constructed using established coupling methodologies. The Cadiot–Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, is a powerful tool for creating unsymmetrical diynes and has been employed in the synthesis of related diacetylenic diol natural products. beilstein-journals.orgbeilstein-journals.org

The alkene moiety can be introduced through several methods. A Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde is a classic approach. The stereochemical outcome (E or Z) can be controlled by the choice of reagents and reaction conditions. Alternatively, the alkene can be formed via the stereoselective reduction of an alkyne precursor. For instance, reduction with sodium in liquid ammonia (B1221849) typically yields a trans-(E)-alkene, while catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst affords a cis-(Z)-alkene. beilstein-journals.orgbeilstein-journals.org

Addition reactions involving acetylides are also fundamental. The lithium salt of a terminal alkyne can act as a nucleophile, adding to an aldehyde or opening an epoxide to form a new carbon-carbon bond and simultaneously install a hydroxyl group. beilstein-journals.orgbeilstein-journals.org

Olefin metathesis has emerged as a versatile and powerful tool in modern organic synthesis due to its functional group tolerance and predictable reactivity. mdpi.comresearchgate.net In the context of synthesizing this compound, cross-metathesis (CM) offers an efficient route to construct the C9=C10 double bond. This would involve reacting two smaller olefinic fragments, for example, a C1-C9 terminal alkene with a C10-C15 enyne fragment, in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst). This strategy allows for the convergent assembly of the carbon skeleton in a late stage of the synthesis. researchgate.net While Ring-Closing Metathesis (RCM) is used for forming cyclic structures, it is less directly applicable to the linear skeleton of this specific target molecule, though it is a key strategy for synthesizing cyclic aromatic compounds from acyclic precursors. mdpi.comresearchgate.net

Introduction and Manipulation of Hydroxyl Groups

The two hydroxyl groups at the C1 and C11 positions must be introduced with high selectivity. The C1 primary alcohol can often be carried through the synthesis from a starting material like a long-chain diol, with appropriate protection and deprotection steps. The C11 secondary alcohol, being a stereocenter, requires a stereoselective method for its installation.

The stereoselective introduction of the C11 hydroxyl group is frequently achieved through the asymmetric reduction of a precursor ketone. Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst with borane (B79455) can reduce a prochiral ketone to the corresponding chiral alcohol with high enantioselectivity. beilstein-journals.orgbeilstein-journals.org This method is a cornerstone for creating stereogenic centers in natural product synthesis.

Oxidation reactions are equally important for manipulating functionalities. For instance, a primary alcohol can be selectively oxidized to an aldehyde using reagents like Dess-Martin periodinane (DMP) or through a Swern oxidation. beilstein-journals.orgbeilstein-journals.org This aldehyde then serves as an electrophile for subsequent carbon-carbon bond-forming reactions, such as an acetylide addition to build up the carbon chain.

Key Oxidation and Reduction Reactions:

| Transformation | Reagent/Catalyst | Purpose in Synthesis |

|---|---|---|

| Ketone to Chiral Alcohol | (S)- or (R)-CBS catalyst, BH₃·DMS | Stereoselective formation of the C11 hydroxyl group. beilstein-journals.orgbeilstein-journals.org |

| Alkyne to trans-Alkene | Na/NH₃ (Birch reduction) | Formation of the (E)-C9=C10 double bond. |

| Alkyne to cis-Alkene | H₂, Lindlar's Catalyst | Formation of a (Z)-C9=C10 double bond. |

Epoxides are highly valuable three-membered ring intermediates in synthesis due to the ring strain that makes them susceptible to nucleophilic attack. nih.govmdpi.com An epoxide-opening strategy can be a powerful method for concurrently forming a C-C bond and installing a hydroxyl group with defined stereochemistry. researchgate.netnih.gov

In a potential synthesis of this compound, an epoxide could be formed at the C10-C11 position. Subsequent regioselective opening of this epoxide at C11 by a nucleophilic acetylide (e.g., a lithium diyne species) would forge the C11-C12 bond and yield the C11 hydroxyl group. researchgate.net The stereochemistry of the epoxide precursor directly translates to the stereochemistry of the resulting diol, making this an attractive approach for controlling the absolute configuration of the C11 stereocenter. encyclopedia.pub The development of asymmetric epoxidation methods, such as the Sharpless asymmetric epoxidation, further enhances the utility of this strategy. nih.gov

Oxidative Cyclization for Diol Formation

Oxidative cyclization is a powerful synthetic method for the diastereoselective preparation of substituted cyclic ethers, such as tetrahydrofurans, from acyclic polyene precursors. beilstein-journals.orgresearchgate.net This transformation is particularly relevant in natural product synthesis for constructing complex oxygenated cores. beilstein-journals.org The reaction can be mediated by various transition-metal-oxo species, including ruthenium tetroxide (RuO₄) and osmium tetroxide (OsO₄). researchgate.net

In a typical process involving a 1,5-diene substrate, the metal oxide catalyst facilitates a cyclization cascade to furnish substituted tetrahydrofuran-diols (THF-diols). researchgate.net For instance, RuO₄-catalyzed oxidative polycyclization of linear polyenes that feature a repeating 1,5-diene motif can yield bis-tetrahydrofuranyl diol products with high stereocontrol. researchgate.net The mechanism often involves the formation of a glycol ester intermediate, which then undergoes an intramolecular oxidative addition to a nearby double bond. beilstein-journals.org The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the cyclization. For example, permanganate-mediated oxidative cyclizations have been shown to yield THF-diols, with outcomes improved under phase-transfer conditions. beilstein-journals.org

These strategies are valuable for transforming linear polyketide-like chains into more complex, rigid structures, a key step in the synthesis of many bioactive natural products. beilstein-journals.orgresearchgate.net

| Catalyst System | Substrate Type | Product | Key Features |

| Ruthenium Tetroxide (RuO₄) | 1,5-Dienes, Polyenes | Tetrahydrofuran-diols (THF-diols) | High yield and diastereocontrol. beilstein-journals.org |

| Osmium Tetroxide (OsO₄) / Os(VI) | 5,6-Dihydroxyalkenes | Tetrahydrofuran-diols (THF-diols) | High yield and enantioselectivity. beilstein-journals.orgnih.gov |

| Potassium Permanganate (KMnO₄) | 1,5-Dienes | Tetrahydrofuran-diols (THF-diols) | Yields improved by phase-transfer conditions. beilstein-journals.org |

| Chromium(VI) | 5,6-Dihydroxyalkenes | Tetrahydrofurans | Mechanistically related to Os(VI) catalyzed reactions. beilstein-journals.org |

Stereoselective Synthesis of the Chemical Compound and Analogues

The biological activity of complex natural products like this compound is intrinsically linked to their stereochemistry. nih.gov Therefore, the development of stereoselective synthetic methods is crucial for accessing these molecules and their analogues for further study. nih.govresearchgate.net The synthesis of falcarindiol-type compounds, which share the core structure of this compound, often relies on building a library of optically active analogues to investigate structure-activity relationships. nih.gov

Enantioselective Routes to Chiral Centers

The construction of the chiral alcohol centers is a key challenge in the total synthesis of falcarindiol (B120969) and its analogues. nih.gov A highly effective and widely used strategy is the enantioselective addition of terminal 1,3-diynes to aldehydes. researchgate.netnih.gov This method forms the critical carbon-carbon bond while simultaneously setting the stereochemistry of the resulting secondary alcohol. nih.gov

A prominent catalytic system for this transformation employs a combination of (R)- or (S)-1,1'-binaphth-2-ol (BINOL) with reagents such as titanium(IV) isopropoxide (Ti(OⁱPr)₄) and zinc powder. researchgate.netnih.govresearchgate.net This BINOL-promoted asymmetric addition allows for the preparation of both enantiomers of the desired chiral conjugated diynols with high enantioselectivity. researchgate.netnih.gov The synthesis can be designed to construct the two chiral centers in the molecule sequentially, using the same catalyst system for each addition step. nih.gov For example, the first chiral center can be formed via alkyne addition to an aldehyde, the resulting hydroxyl group is then protected, and a second alkyne addition establishes the second chiral center. nih.gov

| Catalyst/Ligand | Reagents | Reaction Type | Enantioselectivity (ee) |

| (R)- or (S)-BINOL | Ti(OⁱPr)₄, Zn powder, EtI | Asymmetric 1,3-diyne addition to aldehydes | High |

| (R)-BINOL | Cy₂NH, ZnEt₂ | Asymmetric 1,3-diyne addition to aldehydes | High |

| Chiral Amino Alcohol Ligand | Not specified | Enantioselective addition of terminal conjugated diynes | High |

Diastereoselective Control in Synthetic Sequences

In molecules with multiple stereocenters, such as the analogues of this compound, controlling the relative stereochemistry between them (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The synthesis of polyketide natural products, a class to which this compound belongs, provides a wealth of strategies for diastereoselective control. nih.govnih.gov

Ketoreductase (KR) domains in polyketide synthases exhibit exquisite diastereoselectivity, reducing a keto group to a hydroxyl group with a specific orientation relative to adjacent stereocenters. nih.govnih.gov In chemical synthesis, similar control is achieved through reagent- and substrate-controlled reactions. A powerful tool for achieving high diastereoselectivity is the boron enolate aldol (B89426) reaction. acs.org This method allows for the formation of specific syn or anti relationships between newly formed hydroxyl groups and adjacent alkyl substituents, depending on the reagents and chiral auxiliaries used. nih.govfrontiersin.org For example, in the synthesis of a complex polyketide, a double diastereoselective aldol reaction using a boron enolate afforded the desired product with a diastereomeric ratio greater than 99:1. acs.org This level of control is essential for the efficient construction of the complex stereochemical arrays found in natural products. frontiersin.org

Protecting Group Strategies for Complex Syntheses

In the multistep synthesis of complex molecules like this compound, protecting groups are essential tools. wikipedia.org They are used to temporarily mask reactive functional groups, such as the two hydroxyl groups in the target molecule, to prevent them from undergoing unwanted reactions during subsequent synthetic transformations. libretexts.orgjocpr.com An ideal protecting group should be easy to install, stable to a range of reaction conditions, and easy to remove selectively under mild conditions. libretexts.org

For hydroxyl groups, common protecting groups fall into several categories, including silyl (B83357) ethers, alkyl ethers, and esters. libretexts.orghighfine.com

Silyl Ethers : Groups like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) are widely used. libretexts.org They are generally stable under non-acidic conditions and are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF) or mild acid. libretexts.orgzmsilane.com Their steric bulk and stability can be tuned by changing the substituents on the silicon atom. highfine.com

Alkyl Ethers : Benzyl (Bn) and p-methoxybenzyl (PMB) ethers are common choices. highfine.com They are stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.org

Acetal Groups : Groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are stable to basic conditions but are cleaved by acid. highfine.com The THP group introduces a new chiral center upon installation. highfine.com

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |

| tert-Butyldimethylsilyl Ether | TBDMS | Acid; Fluoride ion (e.g., TBAF) | Stable to many non-acidic reagents. |

| Triisopropylsilyl Ether | TIPS | Acid; Fluoride ion (e.g., TBAF) | More sterically hindered and stable than TBDMS. |

| Benzyl Ether | Bn | Hydrogenolysis (H₂, Pd/C) | Very stable to acidic and basic conditions. |

| p-Methoxybenzyl Ether | PMB | Oxidative cleavage (e.g., DDQ) | Can be removed selectively in the presence of Bn. |

| Methoxymethyl Ether | MOM | Acid | Stable to base. |

| Tetrahydropyranyl Ether | THP | Acid (e.g., PPTS, TsOH) | Stable to base; introduces a new stereocenter. |

Chemical Derivatization and Synthesis of Structural Analogues

The chemical derivatization and synthesis of structural analogues of natural products like this compound are undertaken to explore their structure-activity relationships (SAR). nih.gov By systematically modifying the parent structure, researchers can identify the key pharmacophores responsible for biological activity. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a framework for understanding molecular systems from first principles. Methods like Density Functional Theory (DFT) are particularly well-suited for studying medium to large organic molecules, offering a balance between accuracy and computational cost.

Geometry Optimization and Energy Minimization Studies

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is an algorithmic process that seeks to find the coordinates of the atoms corresponding to a minimum on the potential energy surface. stackexchange.com For a flexible molecule like Pentadec-9-ene-12,14-diyne-1,11-diol, with its long carbon chain, this involves exploring numerous possible conformations to identify the global energy minimum.

DFT methods, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or larger, are commonly employed for this purpose. nih.govyoutube.com The optimization process iteratively adjusts the atomic positions until the forces on each atom approach zero, resulting in a stable, low-energy conformation. storion.ru The presence of intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the π-system of the enediyne, would be a key factor to investigate, as it can significantly influence the molecule's preferred shape and stability.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data for different conformers, as specific computational studies on this molecule are not publicly available. The values are representative of what would be expected from DFT calculations.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (C8-C9-C10-C11) |

|---|---|---|---|

| 1 (Global Minimum) | Extended chain with intramolecular H-bond between OH groups | 0.00 | 178.5° |

| 2 | Folded chain conformation | +2.5 | -65.2° |

| 3 | Extended chain, no H-bond | +1.8 | 179.1° |

Electronic Structure Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the distribution of electrons within the molecule. The conjugated system of the 9-ene and 12,14-diyne moieties is of particular interest. wikipedia.orgfiveable.me This conjugation leads to the delocalization of π-electrons across this part of the molecule, which in turn influences its chemical reactivity and spectroscopic properties. royalsocietypublishing.orgpressbooks.pub

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. For this compound, the HOMO and LUMO are expected to be localized primarily along the conjugated enediyne system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. libretexts.org

Table 2: Hypothetical Electronic Properties from DFT Calculations This table shows representative data that would be obtained from an electronic structure analysis.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Localized on the enediyne π-system |

| LUMO Energy | -1.1 eV | Localized on the enediyne π*-system |

| HOMO-LUMO Gap | 5.1 eV | Indicates relatively high electronic stability |

| Dipole Moment | 2.5 Debye | Reflects the polarity due to the two -OH groups |

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, CD Spectra)

QM calculations are highly effective at predicting spectroscopic data, which can aid in the structural elucidation and confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netliverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry and averaging over different low-energy conformers, a theoretical NMR spectrum can be generated. comporgchem.com Comparing these predicted shifts with experimental data can confirm assignments and provide confidence in the determined structure. rsc.org

Circular Dichroism (CD) Spectra: Since this compound contains chiral centers (at C11 and potentially others depending on synthesis), it is optically active. Computational methods can predict the Circular Dichroism (CD) spectrum, which measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sg By calculating the CD spectrum for a specific enantiomer (e.g., the (11R)-isomer), the predicted spectrum can be compared to the experimental one to determine the absolute configuration of the molecule. gaussian.comresearchgate.netmtoz-biolabs.com This involves calculating the electronic transition energies and rotational strengths for the molecule's various conformers.

Reaction Mechanism Elucidation using QM Methods

Computational chemistry is invaluable for exploring the pathways of chemical reactions, providing detailed information about transition states and intermediates that are often transient and difficult to observe experimentally.

Transition State Identification and Activation Energy Calculations

For a molecule containing a reactive enediyne moiety, a key reaction to investigate would be the Bergman cyclization, a process where the enediyne rearranges to form a highly reactive p-benzyne diradical. utexas.edu QM methods can be used to model this reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. scm.com

Algorithms are used to search for this first-order saddle point on the potential energy surface. Once the structures of the reactant, transition state, and product are optimized, their energies can be calculated. The difference in energy between the reactant and the transition state gives the activation energy (ΔE‡), a critical parameter that determines the reaction rate. researchgate.net For the Bergman cyclization, the distance between the two alkyne carbons is a critical geometric parameter influencing this activation barrier. nih.gov

Table 3: Illustrative Calculated Energies for a Hypothetical Bergman Cyclization This table provides example data for the energies involved in a potential reaction pathway.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | +25.5 |

| Product (p-benzyne diradical intermediate) | +10.2 |

Role of Solvent Effects in Reaction Pathways (e.g., PCM models)

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. ucsb.edu Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.netmdpi.com In PCM, the solvent is represented as a continuous dielectric medium that surrounds a cavity shaped like the solute molecule. researchgate.netlongdom.org

By performing the geometry optimizations and energy calculations within the PCM framework, it is possible to determine how the solvent stabilizes or destabilizes the reactants, transition states, and products. ucsb.edu For a reaction involving a change in polarity, such as the formation of a more polar transition state, a polar solvent would be expected to lower the activation energy, thereby accelerating the reaction. Incorporating these models provides a more realistic description of the reaction energetics as they would occur in a laboratory setting. researchgate.net

Lack of Specific Computational Data for this compound Hampers In-Depth Theoretical Analysis

The field of computational chemistry provides powerful tools to understand the three-dimensional structure, flexibility, and interactions of molecules, which are crucial for predicting their biological activity and designing new therapeutic agents. However, the application of these methods to this compound has not been a focus of documented research.

While broader research exists on related polyacetylenic compounds, such as various isomers of falcarindiol (B120969), these studies primarily concentrate on their synthesis, isolation from natural sources, and experimental evaluation of their biological effects, including anticancer and anti-inflammatory properties. The specific computational analyses required to fulfill the requested article outline—namely, detailed conformational analysis, molecular dynamics simulations, and computational SAR modeling for this compound—have not been published.

Without dedicated research in these areas, any attempt to create a detailed and scientifically accurate article on the computational chemistry of this compound would be speculative and not based on verifiable data. Further research is needed to explore the theoretical and computational aspects of this compound to the depth required.

Biological Activities and Preclinical Mechanistic Investigations

General Bioactivity Screening and Identification of Lead Compounds

Initial screenings of plant extracts rich in polyacetylenes have consistently identified compounds like Pentadec-9-ene-12,14-diyne-1,11-diol as potent bioactive molecules. These aliphatic C17-polyacetylenes are considered promising lead compounds for the development of new drugs due to their wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial properties researchgate.net. Their unique chemical structure, characterized by alternating single and triple bonds, is thought to be responsible for their biological activity frontiersin.org.

Research has demonstrated that these polyacetylenes can act as ligands for nuclear receptors like PPARγ, which are crucial in regulating cell growth, differentiation, and apoptosis, further highlighting their potential as lead compounds for anticancer drug development researchgate.net. The bioactivity of these compounds is often associated with their ability to act as reactive alkylating agents towards biomolecules acs.org.

Anticancer Activity (in vitro and preclinical models)

The anticancer properties of this compound have been a primary focus of research, with numerous studies demonstrating its efficacy in various cancer models.

This compound has exhibited significant cytotoxic activity against a range of human tumor cell lines in vitro nih.gov. Studies have shown its ability to inhibit the proliferation of cancer cells, including those from lung and colon cancers nih.govphysiology.org. For instance, micromolar concentrations of panaxynol (B1672038), a synonym for this compound, were found to suppress the viability of non-small cell lung cancer (NSCLC) cells nih.gov.

The cytotoxic effects are dose-dependent, with higher concentrations leading to increased cell death researchgate.net. Interestingly, the compound has shown some level of selective cytotoxicity, with minimal effects on normal cells derived from various organs at concentrations that are toxic to cancer cells nih.gov.

The following table summarizes the cytotoxic effects of related polyacetylenes on different cell lines, providing an insight into the potential of this compound.

| Compound | Cell Line | Effect | Concentration |

| Falcarinol (B191228) | Caco-2 (Intestinal cancer) | Inhibition of proliferation | > 1 ng/mL |

| Panaxydol | Caco-2 (Intestinal cancer) | Inhibition of proliferation | > 1 ng/mL |

| Falcarindiol (B120969) | Caco-2 (Intestinal cancer) | Inhibition of proliferation | > 1 ng/mL |

| Falcarinol | FHs 74 Int. (Normal intestinal) | Inhibition of proliferation | > 1 µg/mL |

| Panaxydol | FHs 74 Int. (Normal intestinal) | Inhibition of proliferation | > 1 µg/mL |

| Falcarindiol | FHs 74 Int. (Normal intestinal) | Inhibition of proliferation | > 1 µg/mL |

This table is interactive. You can sort and filter the data.

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. Research indicates that this compound can trigger apoptosis in cancer cells through various pathways. One of the proposed mechanisms involves the activation of caspases, a family of proteases that are central to the execution of apoptosis taylorandfrancis.com. Specifically, caspase-3 has been identified as a key mediator in this process taylorandfrancis.com.

Furthermore, studies have shown that panaxynol can prevent cisplatin-induced apoptotic cell death in kidney cells by inhibiting the phosphorylation of JNK and p38, and reducing the expression of cleaved caspase-3 nih.gov. This suggests a modulatory role in apoptosis pathways that could be beneficial in combination therapies.

Cancer stem-like cells (CSCs) are a subpopulation of tumor cells that contribute to chemoresistance and tumor recurrence nih.gov. This compound has shown promise in targeting these resistant cells. As a natural Hsp90 inhibitor, panaxynol can disrupt the function of this chaperone protein, which is crucial for the stability and function of many proteins involved in cancer cell survival and resistance nih.gov. It has been shown to inhibit the sphere-forming ability of NSCLC CSCs at nanomolar concentrations and suppress the viability of NSCLC cell sublines with acquired chemoresistance nih.gov.

Anti-inflammatory Activity (Preclinical Models)

This compound and related polyacetylenes exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenases (COX), enzymes that play a key role in inflammation and pain researchgate.net. Falcarindiol, in particular, has been identified as an effective inhibitor of both COX-1 and COX-2 researchgate.net.

In a murine model of colorectal cancer, which is often driven by inflammation, panaxynol was found to alleviate the condition by suppressing macrophages and the inflammatory environment in the colon physiology.org. It reduced the expression of important markers of macrophages and inflammation, suggesting a potent anti-inflammatory effect in a preclinical setting physiology.org.

Antimicrobial and Antifungal Activity (Preclinical Models)

The antimicrobial and antifungal properties of this compound have also been documented. Falcarindiol has demonstrated a potent inhibitory effect on Gram-positive bacteria, such as Staphylococcus aureus taylorandfrancis.com. While its effect on Gram-negative bacteria is attenuated, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism that regulates the expression of virulence genes and biofilm formation taylorandfrancis.com. This suggests that it may not kill the microorganisms directly but can interfere with their pathogenic mechanisms.

The antifungal activity of these polyacetylenes is also noteworthy. They are found to increase in plants in response to fungal infections, indicating a natural defense mechanism that can be harnessed for therapeutic purposes researchgate.net.

Antioxidant Activity (Preclinical Models)

There are no available preclinical studies that evaluate the antioxidant activity of this compound. Therefore, its potential to scavenge free radicals or modulate oxidative stress remains unknown.

Mechanistic Investigations at the Cellular and Molecular Level

Specific mechanistic investigations at the cellular and molecular level for this compound are absent from the scientific literature.

The identification and validation of biological targets for this compound have not been reported. Without efficacy and mechanistic studies, the specific proteins or cellular components that this compound may interact with remain unidentified.

Impact on Specific Cellular Pathways and Signaling Networks

The biological effects of polyacetylenes, including compounds structurally related to this compound, are often mediated through their interaction with key cellular signaling pathways. These interactions can lead to a range of cellular responses, from anti-inflammatory effects to the induction of apoptosis in cancer cells.

One of the key pathways modulated by related polyacetylenes is the Peroxisome Proliferator-Activated Receptor-γ (PPARγ) signaling pathway. nih.govacs.org PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. nih.govacs.org Several polyacetylenes have been identified as partial agonists of PPARγ. nih.govacs.org This activation is believed to contribute to their anti-inflammatory and potential antidiabetic properties. acs.orgnih.gov For instance, falcarindiol has been shown to act as a partial agonist of PPARγ, which may contribute to its chemopreventive effects through the induction of anti-proliferative and pro-apoptotic properties in cancer cells. frontiersin.org

Another critical signaling network influenced by this class of compounds is the Nuclear Factor Kappa B (NF-κB) pathway. nih.govmdpi.com NF-κB is a key regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory activity of many natural compounds. nih.gov Polyacetylenes like falcarinol and falcarindiol have been shown to inhibit pro-inflammatory markers in the NF-κB signaling pathway, such as TNFα and cyclooxygenase-2. frontiersin.orgmdpi.com This inhibition is thought to be a primary mechanism behind their observed anti-inflammatory and cancer-preventive effects. mdpi.com

Furthermore, the MAPK (Mitogen-Activated Protein Kinase) signaling pathway has been implicated in the mechanism of action of some polyacetylenes. sc.edu For example, RNA-seq analysis has suggested that panaxynol may exert its pro-apoptotic effects on macrophages through the MAPK signaling pathway. sc.edu

The table below summarizes the impact of structurally related polyacetylenes on various cellular pathways.

| Compound | Pathway/Target | Observed Effect | Reference |

| Falcarindiol | PPARγ | Partial Agonist | frontiersin.org |

| Falcarinol | NF-κB | Inhibition of pro-inflammatory markers | frontiersin.orgmdpi.com |

| Falcarindiol | NF-κB | Inhibition of pro-inflammatory markers | frontiersin.orgmdpi.com |

| Panaxynol | MAPK | Implicated in pro-apoptotic effects | sc.edu |

Advanced Structure-Activity Relationship (SAR) Studies

The biological activity of polyacetylenes is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on a variety of these compounds have begun to elucidate the key molecular features responsible for their effects.

Research has indicated several structural elements that are critical for the activity of polyacetylenes. These include:

The type of bond at the C-1 to C-2 position: The nature of this bond can significantly impact the biological activity. nih.govacs.org

The polarity of the terminal alkyl chain: Variations in the polarity at the end of the molecule can influence its interaction with biological targets. nih.govacs.org

Specifically for PPARγ activation, in silico molecular docking and comparative activity studies of structural analogues have provided insights into the features that govern binding and activation of this receptor. nih.govacs.org

Cytotoxicity is another important aspect of polyacetylene bioactivity. Studies have revealed that diol structures featuring a double bond between C-1 and C-2 exhibit enhanced cytotoxicity. acs.org The lipophilic nature of most polyacetylenes, owing to their chemical structure, is also a determining factor in their biological interactions. daneshyari.com

The table below outlines key structural features and their influence on the biological activity of polyacetylenes.

| Structural Feature | Impact on Biological Activity | Reference |

| Bond type at C-1 to C-2 | Influences overall bioactivity | nih.govacs.org |

| Polarity of terminal alkyl chain | Affects interaction with biological targets | nih.govacs.org |

| Backbone flexibility | Plays a role in receptor binding | nih.govacs.org |

| Diol structure with C-1 to C-2 double bond | Enhanced cytotoxicity | acs.org |

Drug Discovery and Development Potential Preclinical Focus

Lead Compound Identification and Validation for Therapeutic Applications

The identification of a lead compound is the foundational step in drug discovery, involving the identification of a chemical structure with promising therapeutic activity. Polyacetylenes, isolated from various plant families such as Araliaceae, Apiaceae, and Asteraceae, are recognized for a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. nih.govmdpi.commdpi.com This positions Pentadec-9-ene-12,14-diyne-1,11-diol as a member of a class of compounds with validated therapeutic potential.

Prominent analogues of this compound serve as strong validators for its potential as a lead compound. For instance, panaxynol (B1672038), a C17-polyacetylene found in ginseng, has demonstrated significant anti-proliferative effects against several cancer cell lines and exhibits potent anti-inflammatory activity by targeting macrophages. nih.govnih.govnih.gov Another related compound, falcarindiol (B120969) from the Apiaceae family, has shown cytotoxic and anti-inflammatory properties, with potential applications in cancer and diabetes treatment through the modulation of lipid metabolism. nih.gov The bioactivity of these related compounds suggests that this compound likely shares similar mechanisms of action and therapeutic promise.

The validation of a polyacetylene as a lead compound often involves bioassay-guided fractionation of plant extracts. A study on Bidens pilosa identified a novel polyacetylene that significantly inhibits angiogenesis and promotes apoptosis in human endothelial cells, highlighting the potential for discovering new therapeutic agents within this chemical class. researchgate.net Therefore, this compound is considered a promising lead compound worthy of further investigation for various therapeutic applications, particularly in oncology and inflammatory diseases.

Table 1: Biological Activities of Selected Polyacetylene Analogues

| Compound | Source | Reported Biological Activity | Therapeutic Potential |

|---|---|---|---|

| Panaxynol | Panax ginseng | Anti-proliferative, Anti-inflammatory, Neuroprotective mdpi.comnih.gov | Cancer, Inflammatory Bowel Disease nih.gov |

| Falcarindiol | Carrot family (Apiaceae) | Cytotoxic, Anti-inflammatory, PPARγ activation nih.gov | Colorectal Cancer, Type 2 Diabetes nih.gov |

| Oplopantriol A | Oplopanax horridus | PPARγ activation acs.org | Diabetes, Inflammatory Conditions acs.org |

| Panaxydiol | Panax ginseng | Cytotoxic against cancer cells nih.gov | Cancer nih.gov |

| Panaxytriol | Panax ginseng | Cytotoxic against human tumor cells koreascience.kr | Cancer koreascience.kr |

Strategies for Lead Optimization of this compound and its Analogues

Once a lead compound is identified, lead optimization is undertaken to refine its structure to improve its drug-like properties. biobide.com This iterative process aims to enhance efficacy and safety by modifying the molecule's potency, selectivity, and pharmacokinetic profile. nih.govpatsnap.com

The primary goal of lead optimization is to maximize the therapeutic effect while minimizing off-target activity. For this compound, this would involve systematic chemical modifications to establish a robust Structure-Activity Relationship (SAR). patsnap.com By synthesizing and testing a series of analogues, researchers can identify the key structural features responsible for its biological activity.

Key strategies for enhancing potency and selectivity include:

Functional Group Modification: Altering the hydroxyl groups on the C1 and C11 positions through esterification, etherification, or replacement with other functional groups could significantly impact binding affinity and selectivity for a specific biological target.

Modifying the Alkene and Alkyne Moieties: The polyyne chain is crucial for the bioactivity of this class of compounds. acs.org Altering the position or stereochemistry of the double bond, or the length of the carbon chain, could modulate biological activity.

Bioisosteric Replacement: Substituting parts of the molecule with chemical groups that have similar physical or chemical properties can improve biological activity or stability. patsnap.com

A study on polyacetylenes from Oplopanax horridus and Panax ginseng investigated their ability to activate PPARγ, a key regulator in metabolic diseases. acs.org The research revealed that structural features such as the type of bond at C1-C2 and the polarity of the terminal alkyl chain influence bioactivity, providing a clear example of SAR that can guide the optimization of related compounds like this compound. acs.org

A significant reason for the failure of drug candidates in later stages is poor pharmacokinetic properties. nih.gov Therefore, early assessment and optimization of ADME characteristics are critical. In vitro ADME assays provide a rapid and cost-effective way to screen compounds and guide chemical modifications to improve their potential for in vivo success. criver.compharmalegacy.comwuxiapptec.com

For this compound, a standard panel of in vitro ADME tests would be essential. While specific data for this compound is not publicly available, the general approach would involve the assays listed in the table below. The results from these assays would guide medicinal chemists in modifying the lead structure to, for example, increase solubility, improve metabolic stability, or reduce potential drug-drug interactions. A recent review highlighted the need for more extensive pharmacokinetic studies on polyacetylenes, underscoring the importance of this phase of development. nih.gov

Table 2: Key In Vitro ADME Assays for Lead Optimization

| ADME Parameter | Assay | Purpose |

|---|---|---|

| Absorption | Aqueous Solubility | Determines how well the compound dissolves, affecting absorption. |

| Caco-2 Permeability | Assesses the ability of a compound to cross the intestinal barrier. | |

| Distribution | Plasma Protein Binding | Measures the extent to which a compound binds to proteins in the blood, which affects its availability to reach the target. |

| Metabolism | Microsomal Stability | Evaluates how quickly the compound is metabolized by liver enzymes. |

| Hepatocyte Stability | Provides a more complete picture of liver metabolism. | |

| CYP450 Inhibition | Identifies potential for drug-drug interactions by assessing inhibition of key metabolic enzymes. criver.com | |

| Excretion | Transporter Studies | Investigates if the compound is a substrate or inhibitor of drug transporters that mediate its elimination. |

Application of Computational Drug Design Methodologies

Computational, or in silico, methods have become indispensable in modern drug discovery, enabling the rapid design and evaluation of new molecules, thereby reducing the time and cost of research and development. researchgate.net

De novo drug design involves the computational creation of novel molecular structures with desired properties from scratch. researchgate.net For this compound, if a biological target is known, de novo design algorithms could generate new analogues predicted to have improved binding affinity or selectivity. These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site.

Virtual screening is another powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net If the target of this compound is identified, virtual screening could be employed to find other commercially available or synthetically accessible compounds with similar or better activity, potentially leading to novel chemical scaffolds.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial for understanding how a ligand, such as this compound, interacts with its protein target at the molecular level.

Docking studies can:

Predict the binding pose of the ligand in the active site of the target protein.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Estimate the binding affinity, helping to rank potential drug candidates.

This information is invaluable for guiding lead optimization. For instance, if docking reveals an unoccupied pocket in the binding site, chemists can design analogues with additional functional groups to fill that space and increase binding affinity. Molecular docking has been successfully applied to other polyacetylenes. One study used docking to explore the binding interactions of panaxynol with its potential targets. researchgate.net Another in silico study investigated the interaction of various polyacetylenes with PPARγ, successfully identifying structural features that are important for receptor activation. acs.org These examples demonstrate the feasibility and utility of applying molecular docking to elucidate the mechanism of action and guide the rational design of analogues of this compound.

Preclinical Evaluation Framework for Drug Candidates Derived from this compound

The development of novel therapeutic agents from natural products such as this compound necessitates a rigorous preclinical evaluation to establish a foundation of safety and efficacy before any consideration of human trials. Given the current lack of specific preclinical data for this particular compound, a proposed framework for the evaluation of its derivatives is outlined below. This framework is based on established protocols for natural product drug discovery and extrapolates from findings on structurally related polyacetylenic lipids.

The primary objectives of this preclinical framework are to characterize the pharmacological activity, assess the safety profile, and determine the pharmacokinetic properties of any drug candidate derived from this compound. This process is typically divided into a series of in vitro and in vivo studies.

Initial In Vitro Screening and Lead Identification

The initial phase focuses on high-throughput screening of derivatives of this compound to identify "lead compounds" with promising biological activity. Polyacetylenes, as a class, have demonstrated a range of biological effects, including antitumor, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net Therefore, the initial screening would target these potential therapeutic areas.

A crucial aspect of this stage is to assess the cytotoxicity of the compounds against a panel of human cancer cell lines. This provides an early indication of potential anticancer efficacy. For instance, related polyacetylenes like falcarinol (B191228) and falcarindiol have shown significant cytotoxic effects. nih.govaau.dk The results of such an assay would be presented in a data table to compare the potency of different derivatives.

Interactive Data Table: In Vitro Cytotoxicity of Hypothetical Derivatives

Below is a hypothetical representation of data that would be generated to compare the cytotoxic activity (IC50 values in µM) of derivatives of this compound against various cancer cell lines.

| Compound ID | Human Colon Cancer (HT-29) | Human Breast Cancer (MCF-7) | Human Lung Cancer (A549) | Normal Human Fibroblasts (NHF) |

| PDD-001 | 15.2 | 22.5 | 35.1 | > 100 |

| PDD-002 | 8.7 | 12.1 | 18.9 | 85.4 |

| PDD-003 | 25.6 | 38.4 | 52.3 | > 100 |

| PDD-004 | 5.1 | 7.8 | 10.2 | 65.7 |

Compounds with high potency against cancer cells and low toxicity to normal cells (a high therapeutic index) would be prioritized for further development.

Pharmacological and Mechanistic Studies

Once lead candidates are identified, more detailed in vitro studies are conducted to elucidate their mechanism of action. For a compound showing anticancer potential, these studies would investigate its effects on cell cycle progression, apoptosis (programmed cell death), and key signaling pathways involved in cancer development. For example, some polyacetylenes have been shown to induce apoptosis in cancer cells. nih.gov

Pharmacokinetic (ADME) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is critical for its development. pharmtech.comnih.gov These studies are initially performed in vitro and then move to in vivo models.

In Vitro ADME Assays:

Solubility: Determines the compound's ability to dissolve in aqueous solutions, which is crucial for absorption.

Permeability: Assessed using models like the Caco-2 cell monolayer to predict intestinal absorption.

Metabolic Stability: Investigated using liver microsomes or hepatocytes to identify potential metabolic liabilities.

Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood, which affects its distribution and availability.

In Vivo Pharmacokinetic Studies:

Following promising in vitro ADME results, studies in animal models (typically rodents) are conducted to understand how the compound behaves in a whole organism. These studies provide data on key parameters such as bioavailability, half-life, and clearance.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters in Rats

| Compound ID | Bioavailability (%) | Half-life (hours) | Cmax (ng/mL) | Tmax (hours) |

| PDD-002 | 35 | 4.2 | 850 | 1.5 |

| PDD-004 | 45 | 6.8 | 1200 | 2.0 |

Toxicology and Safety Pharmacology

Comprehensive toxicology studies are essential to identify any potential adverse effects of the drug candidate. nih.gov These studies are conducted in compliance with Good Laboratory Practice (GLP) guidelines.

In Vitro Toxicology:

Genotoxicity: Assesses the potential of the compound to damage DNA.

Cardiotoxicity: Evaluates effects on heart cells.

Hepatotoxicity: Examines toxicity to liver cells.

In Vivo Toxicology:

Acute Toxicity: Determines the effects of a single high dose of the compound.

Repeat-Dose Toxicity: Evaluates the effects of chronic administration of the compound over various time periods (e.g., 28 days, 90 days).

Efficacy Studies in Animal Models

The final stage of preclinical evaluation involves testing the efficacy of the lead drug candidate in relevant animal models of disease. For an anticancer agent, this would typically involve xenograft models where human tumors are grown in immunocompromised mice. The ability of the compound to inhibit tumor growth would be the primary endpoint. For example, dietary supplementation with related polyacetylenes has been shown to reduce the number of neoplastic lesions in a rat model of colon cancer. rsc.orgmdpi.com

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Stereocontrol

The complex structure of Pentadec-9-ene-12,14-diyne-1,11-diol presents considerable challenges to chemical synthesis. Future research will likely focus on developing more efficient and stereoselective synthetic routes. Advances in organometallic catalysis, particularly using rhodium and palladium complexes, have already improved the synthesis of substituted polyacetylenes. mdpi.com Future methodologies may leverage novel catalytic systems to achieve precise control over the geometry of the double bond (stereocontrol) and the chirality of the alcohol groups, which are crucial for biological activity.

Key areas for development include: